4-Dodecyl-O-cresol

Description

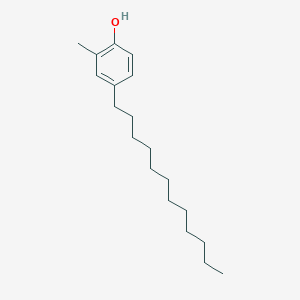

Structure

3D Structure

Properties

IUPAC Name |

4-dodecyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342118 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29665-59-6 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Dodecyl-o-cresol

Abstract: This guide provides a comprehensive and technically detailed methodology for the synthesis and characterization of 4-Dodecyl-o-cresol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for specific procedural choices, and the self-validating nature of the protocols. The synthesis is centered on the well-established Friedel-Crafts alkylation reaction, optimized for high yield and purity. Subsequent characterization is achieved through a suite of spectroscopic and chromatographic techniques, ensuring unambiguous structural confirmation and purity assessment. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining high-purity this compound for further application.

Introduction and Strategic Overview

This compound (also known as 4-Lauryl-o-cresol) is a substituted phenolic compound featuring a C12 alkyl chain attached to an o-cresol backbone.[1] Its amphiphilic nature, combining a hydrophilic phenolic head with a long, lipophilic alkyl tail, makes it a molecule of interest for applications in materials science, such as in the formulation of liquid crystals, and as a building block in the synthesis of more complex molecules.[1]

The successful application of this compound is contingent upon a synthetic route that is not only efficient but also yields a product of high purity, free from isomeric and unreacted contaminants. This guide details such a process, focusing on the Friedel-Crafts alkylation of o-cresol. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for forging carbon-carbon bonds on aromatic rings.[2][3] Our approach emphasizes procedural control and a multi-faceted characterization strategy to validate the final product's identity and quality.

Synthesis via Friedel-Crafts Alkylation

The core of the synthesis is the alkylation of o-cresol with a dodecylating agent, catalyzed by a Lewis acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3]

2.1. Principle and Mechanistic Rationale

The Friedel-Crafts alkylation reaction involves the generation of an electrophile from an alkylating agent, which then attacks the electron-rich aromatic ring of o-cresol.[3] We have selected 1-dodecene as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.

The mechanism unfolds in several key steps:

-

Electrophile Generation: The Lewis acid, AlCl₃, interacts with the alkene (1-dodecene), polarizing the double bond and generating a carbocation-like species. This increases the electrophilicity of the dodecyl group.

-

Electrophilic Attack: The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are electron-donating and thus activate the aromatic ring towards electrophilic attack. They are ortho, para-directing groups. The incoming dodecyl electrophile attacks the ring, preferentially at the positions of highest electron density, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Regioselectivity: While attack is possible at both ortho and para positions relative to the hydroxyl group, the para position (C4) is significantly favored. This is due to steric hindrance; the bulky dodecyl group is sterically impeded from attacking the ortho positions, which are adjacent to the existing methyl group and the hydroxyl group.

-

Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new dodecyl group, collapsing the sigma complex, restoring aromaticity to the ring, and regenerating the catalyst.[3]

Over-alkylation, a common side reaction where more than one alkyl group is added, is minimized by controlling the stoichiometry and reaction temperature.[4][5]

2.2. Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is depicted below.

Sources

- 1. This compound | 29665-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of 4-Lauryl-o-cresol"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Lauryl-o-cresol

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Lauryl-o-cresol, a molecule of significant interest in chemical synthesis and drug development. By combining a phenolic core with a long aliphatic chain, this compound exhibits unique characteristics that are critical for its application. This document is structured to provide not just data, but a foundational understanding of how the molecule's structure dictates its behavior, along with the experimental methodologies required for its characterization.

Molecular Identity and Structural Rationale

4-Lauryl-o-cresol is an alkylphenol. Its structure consists of an o-cresol (2-methylphenol) core where a lauryl (dodecyl) group is substituted at the 4-position of the benzene ring, para to the hydroxyl group. This unique amalgamation of an aromatic, polar head (the phenol group) and a long, nonpolar aliphatic tail (the lauryl chain) is the primary determinant of its physicochemical profile, suggesting properties akin to a non-ionic surfactant.

The molecular formula is C₁₉H₃₂O . The molecular weight is calculated to be 276.46 g/mol .

Below is a diagram illustrating the relationship between the parent structures and the final compound's properties.

Caption: Logical relationship between structural components and resulting properties.

Core Physicochemical Properties

Direct experimental data for 4-Lauryl-o-cresol is not widely published. Therefore, the following properties are presented as expert predictions based on the well-documented characteristics of o-cresol and long-chain alkyl-substituted aromatics. These values provide a robust baseline for experimental design.

| Property | Predicted Value / Characteristic | Rationale & Authoritative Context |

| Physical State | Waxy Solid or Viscous Liquid at 25°C | o-Cresol is a solid with a low melting point (~31°C)[1][2]. The addition of a long C12 lauryl chain will significantly increase intermolecular van der Waals forces, likely resulting in a waxy solid or highly viscous liquid at room temperature. |

| Melting Point | Significantly > 31°C | The melting point of o-cresol is 31°C[2]. The long lauryl chain will increase the melting point due to stronger intermolecular packing and dispersion forces. |

| Boiling Point | Significantly > 191°C | The boiling point of o-cresol is 191°C[2]. The high molecular weight and long alkyl chain of 4-Lauryl-o-cresol will substantially elevate its boiling point. Distillation would likely require reduced pressure to prevent decomposition. |

| Water Solubility | Very Low / Insoluble | o-Cresol has moderate water solubility (2.5 g/100 mL)[3]. The hydrophobic C12 lauryl chain will dominate the molecule's character, rendering it practically insoluble in water, similar to other long-chain lipids.[4] |

| Solubility in Organic Solvents | High | The molecule is expected to be highly soluble in nonpolar organic solvents like hexanes, toluene, and diethyl ether, and moderately soluble in more polar solvents like ethanol and acetone, consistent with its amphiphilic nature.[5] |

| Acidity (pKa) | ~10.2 - 10.4 | The pKa of o-cresol is approximately 10.3. The lauryl group is an electron-donating alkyl group but its effect on the acidity of the distant phenolic proton is minimal. Therefore, the pKa is expected to be very close to that of the parent o-cresol. |

| LogP (Octanol/Water Partition Coeff.) | High (> 6.0) | o-Cresol has a LogP of 1.95[1]. Each additional methylene (-CH2-) group typically adds ~0.5 to the LogP value. The C12 chain will make the molecule highly lipophilic, leading to a very high LogP value, indicating strong partitioning into non-aqueous, lipid-rich environments. |

Spectroscopic & Chromatographic Profile

For any researcher, confirming the identity and purity of 4-Lauryl-o-cresol is paramount. The following are the expected spectroscopic and chromatographic characteristics that serve as a fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include:

-

A broad singlet for the phenolic -OH proton (typically ~4.5-5.5 ppm, exchanges with D₂O).

-

Signals in the aromatic region (~6.6-7.1 ppm ) corresponding to the three protons on the substituted benzene ring.

-

A singlet at ~2.2 ppm for the methyl (-CH₃) group of the o-cresol core.

-

A triplet at ~2.5 ppm for the benzylic methylene (-CH₂-) group of the lauryl chain attached to the ring.

-

A large, broad multiplet at ~1.2-1.6 ppm representing the bulk of the methylene groups (-(CH₂)₁₀-) in the lauryl chain.

-

A triplet at ~0.9 ppm for the terminal methyl (-CH₃) group of the lauryl chain.

-

-

¹³C NMR: Expected signals include:

-

A signal for the carbon bearing the hydroxyl group (~150-155 ppm ).

-

Multiple signals in the aromatic region (~115-140 ppm ).

-

A series of signals in the aliphatic region (~14-40 ppm ) corresponding to the lauryl and methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

A prominent, broad absorption band from ~3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group.

-

Multiple sharp peaks between 2850-3000 cm⁻¹ due to the C-H stretching of the numerous aliphatic groups in the lauryl chain and the methyl group.

-

Aromatic C-H stretching just above 3000 cm⁻¹ .

-

Aromatic C=C ring stretching absorptions in the ~1450-1600 cm⁻¹ region.

-

A strong C-O stretching band around 1200-1260 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the expected results are:

-

Molecular Ion (M⁺): A peak at m/z = 276.46.

-

Major Fragmentation Patterns: A significant peak corresponding to the benzylic cleavage, resulting in the loss of a C₁₁H₂₃ radical, would produce a prominent fragment ion. Fragmentation of the alkyl chain is also expected.

Experimental Workflows & Protocols

To validate the predicted properties and assess purity, standardized analytical methods must be employed.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate 4-Lauryl-o-cresol from less lipophilic precursors (like o-cresol) or other isomeric byproducts.

Objective: To determine the purity of a 4-Lauryl-o-cresol sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10 mg of the sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution of the stock solution with the mobile phase for a working concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 278 nm, based on the chromophore of substituted phenols.[6]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The retention time for 4-Lauryl-o-cresol will be significantly longer than that of o-cresol due to its high lipophilicity.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for HPLC purity analysis.

Relevance and Applications in Research and Development

Understanding the physicochemical properties of 4-Lauryl-o-cresol is essential for leveraging its potential in various scientific fields.

-

Drug Formulation: Its high lipophilicity and surfactant-like structure make it a candidate for use as an excipient. It could function as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) or as a penetration enhancer in topical and transdermal formulations. The use of lauryl sulfate salts as solubilizers and wetting agents is well-established.[7][8]

-

Antimicrobial Research: Cresols are known for their disinfectant properties.[3][9] The long lauryl chain could enhance this activity by facilitating interaction with and disruption of microbial cell membranes, a mechanism common to many cationic and non-ionic surfactants.

-

Material Science: As a functionalized phenol, it can be a monomer for creating specialty polymers and resins with tailored properties, such as increased hydrophobicity and flexibility, for use in advanced coatings.

Safety and Toxicological Profile

While specific toxicological data for 4-Lauryl-o-cresol is scarce, a profile can be inferred from the parent compound, o-cresol.

-

Hazards: Cresols are classified as toxic and corrosive.[4][10] They can cause severe burns to the skin and eyes and are harmful if ingested or absorbed through the skin.[1]

-

Handling: It is imperative to handle 4-Lauryl-o-cresol with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

-

Toxicity: Animal studies on cresols have shown effects on the liver, kidneys, blood, and nervous system at high levels of exposure.[11][12][13][14] The long alkyl chain may affect its absorption and distribution profile, but the inherent toxicity of the phenolic core should be assumed.

This guide serves as a foundational document for researchers and developers. All predicted properties should be confirmed experimentally before use in critical applications.

References

-

National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. NCBI Bookshelf. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Cresol. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Cresol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cresol. PubChem. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Lauryl (dodecyl) sulfates - Evaluation statement. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nonyl-o-cresol. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

-

Solubility of Things. (n.d.). o-Cresol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols. NCBI Bookshelf. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Cresols. NCBI Bookshelf. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Nair, B. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29-127. Retrieved from [Link]

-

International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

-

Agricultural Marketing Service. (2004). S Lauryl.pdf. U.S. Department of Agriculture. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Grymonpré, W., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules, 26(11), 3196. Retrieved from [Link]

-

ResearchGate. (n.d.). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. Retrieved from [Link]

-

LookChem. (n.d.). o-cresol. Retrieved from [Link]

-

Quora. (2018). Which is more acidic, m-Cresol, p-Cresol, or o-Cresol? Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

- Google Patents. (n.d.). CN104058936A - Method for separation and purification of p-cresol.

-

Zhang, Y., et al. (2022). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Molecular Pharmaceutics, 19(3), 856-867. Retrieved from [Link]

-

TRUNNANO. (n.d.). Application of sodium lauryl sulfate in the field of pharmaceutical research. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). O-Cresol. Retrieved from [Link]

- Google Patents. (n.d.). CN103992210A - Synthesis method of o-cresol and m-cresol.

-

ResearchGate. (n.d.). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Retrieved from [Link]

Sources

- 1. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Cresol - Wikipedia [en.wikipedia.org]

- 3. Cresol - Wikipedia [en.wikipedia.org]

- 4. CRESOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanotrun.com [nanotrun.com]

- 9. m-Cresol- application_Chemicalbook [chemicalbook.com]

- 10. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Dodecyl-O-cresol CAS 29665-59-6 structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 4-Dodecyl-o-cresol (CAS 29665-59-6)

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers and analytical scientists, this document moves beyond procedural steps to explain the strategic rationale behind the selection of analytical techniques, ensuring a self-validating and robust characterization process.

Introduction to this compound

This compound, also known by its synonym 4-Lauryl-o-cresol, is an alkylphenol with the chemical formula C₁₉H₃₂O and a molecular weight of 276.46 g/mol .[1] It is a substituted aromatic compound featuring a cresol (2-methylphenol) core with a twelve-carbon alkyl chain attached at the para-position relative to the hydroxyl group. This compound is supplied for research purposes and may find applications in materials science, such as in the formulation of liquid crystals.[2]

The precise determination of its isomeric structure is critical, as the substitution pattern on the aromatic ring and the linearity of the alkyl chain dictate its physicochemical and biological properties. This guide outlines a synergistic analytical approach, integrating chromatography and spectroscopy to confirm the identity, purity, and detailed molecular architecture of the target compound.

Physicochemical Profile

A preliminary assessment of the compound's properties is essential for proper sample handling, storage, and selection of analytical solvents.

| Property | Description | Reference(s) |

| CAS Number | 29665-59-6 | [3] |

| Molecular Formula | C₁₉H₃₂O | [1] |

| Molecular Weight | 276.46 | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Purity (Typical) | >98.0% (by Gas Chromatography) | [3] |

| Solubility | Soluble in methanol | |

| Storage Conditions | Refrigerated (0-10°C) |

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The workflow below illustrates the logical progression from initial purity assessment to final structural confirmation.

Caption: Integrated workflow for the structure elucidation of this compound.

Part 1: Chromatographic Analysis for Purity and Separation

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC is the premier technique for analyzing volatile and semi-volatile compounds like alkylphenols due to its high resolving power.[4] Coupling the chromatograph to a mass spectrometer (MS) is exceptionally powerful; it allows for the separation of the target analyte from any potential impurities while simultaneously providing crucial mass-to-charge ratio data. Commercial suppliers confirm the purity of this compound using GC, making this the logical first step in verification.[3] For certain alkylphenols, derivatization can be employed to improve peak shape and thermal stability, though it is often not necessary for a compound of this nature.[4][5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or dichloromethane.

-

Instrumentation & Conditions: The following parameters are based on established methods for alkylphenol analysis.[6]

-

GC System: Agilent GC coupled to a Mass Selective Detector (MSD).

-

Column: Agilent CP-Sil 8 CB (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 1 µL injection volume, temperature set to 250°C.

-

Oven Program: Initial temperature of 50°C (hold for 1 min), ramp at 20°C/min to 300°C (hold for 5 min).

-

MSD Conditions: Transfer line temperature of 280°C, electron ionization (EI) at 70 eV, scan range of m/z 40-500.

-

Trustworthiness & Expected Results

-

Purity Confirmation: The resulting total ion chromatogram (TIC) should display a single, dominant peak, accounting for >98% of the total integrated area, thereby validating the sample's purity.

-

Retention Time: The retention time provides a characteristic value for the compound under the specified conditions, useful for future quality control.

-

Mass Spectrum Acquisition: The mass spectrum of the primary peak is captured for analysis, which is detailed in Part 3.

Part 2: Spectroscopic Elucidation of the Molecular Framework

A. Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we expect to confirm the presence of the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic (C-H) chain.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is solid, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If the sample is a liquid or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition:

-

Instrument: A modern FTIR spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) must be collected and subtracted from the sample spectrum.

-

Trustworthiness & Expected Absorptions

The spectrum serves as a self-validating checklist for the expected functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance in this compound |

| 3600 - 3200 | O-H Stretch (hydroxyl) | Strong, broad absorption, characteristic of a phenolic -OH group.[7] |

| 3100 - 3000 | C-H Stretch (aromatic) | Weak to medium intensity peaks. |

| 2950 - 2850 | C-H Stretch (aliphatic) | Strong, sharp absorptions from the dodecyl chain's CH₂ and CH₃ groups. |

| ~1600, ~1500 | C=C Stretch (aromatic ring) | Two to three medium intensity peaks. |

| ~1465 | C-H Bend (aliphatic CH₂) | Medium intensity peak. |

| ~1230 | C-O Stretch (phenol) | Strong absorption, confirming the phenol moiety. |

| ~820 | C-H Bend (out-of-plane) | Strong peak indicative of 1,2,4-trisubstitution on the benzene ring. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for molecular structure elucidation in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number and type of protons and their neighbors, while ¹³C NMR provides a count of unique carbon atoms. Together, they can definitively establish the substitution pattern of the cresol ring and the structure of the dodecyl side chain.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion, especially in the aromatic region.[9]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional but Recommended): Run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons for unambiguous assignment.

-

Trustworthiness & Predicted Spectral Data

The predicted NMR data must match the experimental spectrum to confirm the proposed structure.

Table: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.00 | d (doublet) | 1H | Aromatic H (position 6) | Ortho-coupled to H at position 5. |

| ~6.85 | dd (d of d) | 1H | Aromatic H (position 5) | Ortho-coupled to H at position 6, meta-coupled to H at position 3. |

| ~6.70 | d (doublet) | 1H | Aromatic H (position 3) | Meta-coupled to H at position 5. Aromatic protons in phenols typically appear between 7-8 ppm.[10] |

| ~4.5-5.5 | br s (broad s) | 1H | Phenolic -OH | Position is concentration-dependent; will disappear upon D₂O shake.[10] |

| ~2.55 | t (triplet) | 2H | Ar-CH₂ -(CH₂)₁₀-CH₃ | Benzylic protons adjacent to a CH₂ group. |

| ~2.25 | s (singlet) | 3H | Ar-CH₃ | Methyl group on the aromatic ring with no adjacent protons. |

| ~1.60 | quintet | 2H | Ar-CH₂-CH₂ -(CH₂)₉-CH₃ | Protons on the second carbon of the alkyl chain. |

| ~1.26 | br s | 18H | Ar-(CH₂)₂-(CH₂ )₉-CH₃ | Overlapping signals from the bulk of the aliphatic chain. |

| ~0.88 | t (triplet) | 3H | -(CH₂)₁₁-CH₃ | Terminal methyl group adjacent to a CH₂ group. |

Table: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-OH (C1) | Aromatic carbon attached to electronegative oxygen is significantly deshielded, often near 155 ppm.[10] |

| ~136 | C-Alkyl (C4) | Quaternary carbon attached to the dodecyl chain. |

| ~131 | Aromatic CH (C6) | |

| ~127 | Aromatic CH (C5) | |

| ~122 | C-CH₃ (C2) | Quaternary carbon attached to the methyl group. |

| ~115 | Aromatic CH (C3) | |

| ~35 | Ar -CH₂ | Benzylic carbon. |

| ~32-22 | Dodecyl chain CH₂ | Multiple overlapping signals for the aliphatic carbons. |

| ~16 | Ar -CH₃ | Methyl carbon attached to the aromatic ring. |

| ~14 | Terminal CH₃ | Terminal methyl of the dodecyl chain. |

Part 3: Mass Spectrometry for Molecular Weight and Fragmentation Confirmation

Expertise & Causality: The mass spectrum acquired during the GC-MS run provides two vital pieces of information: the molecular weight of the parent compound and a fragmentation pattern that serves as a structural fingerprint. For alkylphenols, the fragmentation is often highly predictable and diagnostic.

Data Interpretation

-

Molecular Ion (M⁺˙): The spectrum must show a clear molecular ion peak at m/z 276 , confirming the molecular formula C₁₉H₃₂O. Phenols typically exhibit a strong molecular ion peak.[10]

-

Key Fragmentation: The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, which is the breaking of the bond between the first and second carbon of the alkyl chain. This is a very stable carbocation, leading to a prominent peak.

Table: Predicted Key Fragments in EI-MS

| m/z | Ion Structure | Loss | Significance |

| 276 | [C₁₉H₃₂O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 121 | [HO(CH₃)C₆H₃CH₂]⁺ | C₁₁H₂₃• (Pentadecyl radical) | Base Peak. Confirms benzylic cleavage. |

| 107 | [HO(CH₃)C₆H₄]⁺ | C₁₂H₂₅• (Dodecyl radical) | Cleavage of the entire alkyl chain. |

Visualization of Key Fragmentation

The diagram below illustrates the dominant benzylic cleavage that is expected to produce the base peak in the mass spectrum.

Caption: Dominant fragmentation pathway of this compound in EI-MS.

Conclusion: Data Synthesis and Final Elucidation

The structure of this compound (CAS 29665-59-6) is unequivocally confirmed when the data from all analytical techniques converge:

-

GC-MS establishes the sample's high purity and confirms the molecular weight of 276.46 g/mol . The fragmentation pattern, dominated by a base peak at m/z 121 , strongly supports the presence of a dodecyl chain attached to a methylphenol moiety.

-

FTIR Spectroscopy confirms the presence of all requisite functional groups: a phenolic -OH, an aromatic ring, and a long aliphatic chain.

-

¹H and ¹³C NMR Spectroscopy provides the definitive proof of connectivity. The spectra will confirm the 1,2,4-trisubstitution pattern on the aromatic ring and the linear n-dodecyl structure of the alkyl chain, ruling out other possible isomers.

This integrated, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Safety and Handling Precautions

As an alkylphenol, this compound should be handled with appropriate care. Related compounds are known to be skin and eye irritants.[11][12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] Wash hands thoroughly after handling.

References

-

This compound, 10g - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

-

4-Dodecylresorcinol | C18H30O2 | CID 90458 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Boitsov, S., Meier, S., Klungsøyr, J., & Svardal, A. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1059(1-2), 131-141. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Chen, C. M., Chen, T. C., & Lee, A. S. (2008). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Chemosphere, 72(8), 1160-1168. [Link]

-

LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Meier, S., Bøthun, G., & Klungsøyr, J. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography B, 800(1-2), 119-128. [Link]

-

o-Cresol - SAFETY DATA SHEET - Penta chemicals. (2024, November 28). Penta. Retrieved January 17, 2026, from [Link]

-

Phenols Analysis of ethyl derivatives of alkylphenols - Agilent. (2011). Agilent Technologies. Retrieved January 17, 2026, from [Link]

-

Senthilkumar, S., & Elango, K. (2018). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm−1). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Tsuneoka, Y., & Nishina, N. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 227-235. [Link]

-

1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 29665-59-6 | TCI AMERICA [tcichemicals.com]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. bbhegdecollege.com [bbhegdecollege.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Dodecylresorcinol | C18H30O2 | CID 90458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide on the Alkylation of o-Cresol with 1-Dodecene

<-3b>

Abstract

The alkylation of o-cresol with 1-dodecene is a cornerstone of industrial organic synthesis, pivotal for producing a range of valuable alkylated phenols. These products are integral to the manufacturing of nonionic surfactants, antioxidants, lubricating oil additives, and other specialty chemicals. This guide provides a comprehensive exploration of the core mechanistic principles governing this reaction, focusing on the widely accepted Friedel-Crafts alkylation pathway. It delves into the critical role of acid catalysts, the nuances of reaction conditions, and the factors influencing product selectivity. Furthermore, this document offers a detailed experimental protocol, data interpretation, and a discussion of potential side reactions, serving as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of Dodecyl o-Cresol

The introduction of a dodecyl group to the o-cresol backbone imparts significant lipophilicity, rendering the resulting dodecyl o-cresol isomers valuable intermediates in various industrial applications. Their primary use lies in the production of nonionic surfactants, which are essential components in detergents, emulsifiers, and wetting agents. The antioxidant properties of these compounds also make them crucial additives in fuels, lubricants, and polymers, where they prevent oxidative degradation. Understanding the synthesis of dodecyl o-cresol is therefore of paramount importance for the advancement of these technologies.

The alkylation of o-cresol with 1-dodecene is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by strong acids, which facilitate the formation of a carbocation from the alkene.[1][2] This electrophile then attacks the electron-rich aromatic ring of o-cresol, leading to the formation of a C-C bond and the desired alkylated product.

Core Reaction Mechanism: A Step-by-Step Analysis

The alkylation of o-cresol with 1-dodecene predominantly proceeds via a Friedel-Crafts alkylation mechanism, which is an electrophilic aromatic substitution.[1] The reaction is catalyzed by a variety of acid catalysts, including solid acids like zeolites and amorphous silica-alumina, as well as liquid acids such as sulfuric acid and ionic liquids.[3][4][5]

The mechanism can be broken down into the following key steps:

Step 1: Formation of the Electrophile (Carbocation)

The reaction is initiated by the protonation of the 1-dodecene by the acid catalyst. This generates a secondary carbocation at the second carbon of the dodecyl chain.[3] It is important to note that the primary carbocation that would be formed by protonation at the terminal carbon is highly unstable and therefore not significantly formed.[3]

Step 2: Isomerization of the Carbocation

The initially formed secondary carbocation can undergo rearrangement via hydride shifts to form more stable secondary carbocations along the dodecyl chain.[3] This results in a mixture of carbocation isomers, which will lead to the formation of a corresponding mixture of dodecyl o-cresol isomers.

Step 3: Electrophilic Attack on the Aromatic Ring

The carbocation, acting as a strong electrophile, then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH3) groups on the o-cresol ring are ortho-, para-directing and activating, meaning they increase the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack.

Step 4: Deprotonation and Catalyst Regeneration

The attack on the aromatic ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base (which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture) then abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and regenerates the acid catalyst, allowing it to participate in further reaction cycles.

Visualizing the Core Mechanism

Caption: The acid-catalyzed Friedel-Crafts alkylation of o-cresol with 1-dodecene.

The Crucial Role of Catalysis

The choice of catalyst is a critical factor that significantly influences the efficiency, selectivity, and overall success of the alkylation reaction. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages.

Homogeneous Catalysts

Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as Lewis acids such as aluminum chloride (AlCl₃).[4] While often exhibiting high activity, these catalysts pose significant challenges related to corrosion, separation from the product mixture, and environmental concerns due to the generation of acidic waste.

More recently, Brønsted acidic ionic liquids have emerged as promising homogeneous catalysts for the alkylation of phenols.[6][7] They offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling.[6][8]

Heterogeneous Catalysts

Heterogeneous catalysts, particularly solid acid catalysts, are generally preferred in industrial settings due to their ease of separation from the reaction products, reduced corrosion issues, and potential for regeneration and reuse.[4]

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[9] Their shape-selective properties can influence the regioselectivity of the alkylation, favoring the formation of specific isomers.[10][11] For instance, the pore structure of certain zeolites can sterically hinder the formation of bulky ortho-substituted products.[11]

Amorphous Silica-Alumina (ASA) catalysts are another class of solid acids that are effective for phenol alkylation.[4] They possess a range of acid site strengths and can be tailored to optimize the reaction.

Sulfated Zirconia and other supported acid catalysts have also demonstrated high activity and selectivity in the alkylation of cresols.

Reaction Parameters and Their Impact on Selectivity

The outcome of the alkylation of o-cresol with 1-dodecene is highly dependent on the reaction conditions. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Temperature

Reaction temperature plays a dual role. Higher temperatures generally increase the reaction rate but can also promote side reactions such as olefin oligomerization and dealkylation.[4] Furthermore, temperature can influence the selectivity between C-alkylation (formation of dodecyl o-cresol) and O-alkylation (formation of dodecyl o-cresyl ether). In many cases, higher temperatures favor C-alkylation.[12]

Molar Ratio of Reactants

The molar ratio of o-cresol to 1-dodecene is a critical parameter for controlling the extent of alkylation. A higher molar ratio of the aromatic compound to the alkene is often employed to suppress polyalkylation, where more than one dodecyl group is added to the cresol ring.[13][14]

Catalyst Loading

The amount of catalyst used directly impacts the reaction rate. However, an excessively high catalyst loading can lead to an increase in side reactions. Optimization of the catalyst amount is therefore necessary to achieve a balance between high conversion and good selectivity.

Reaction Time

The reaction time must be sufficient to achieve a high conversion of the limiting reactant. However, prolonged reaction times can lead to the formation of secondary products and catalyst deactivation.

Data Summary: Influence of Reaction Parameters

| Parameter | Effect on Conversion | Effect on Selectivity | Typical Range |

| Temperature | Increases with temperature | Can favor C-alkylation at higher temperatures; may increase side reactions | 100 - 250 °C |

| o-Cresol:1-Dodecene Molar Ratio | Can decrease with higher cresol ratio | Higher ratio favors mono-alkylation | 1:1 to 5:1 |

| Catalyst Loading | Increases with loading | May decrease with excessive loading due to side reactions | 0.5 - 5 wt% of reactants |

| Reaction Time | Increases with time | Can decrease with prolonged time due to secondary reactions | 1 - 8 hours |

Experimental Protocol: A Practical Guide

This section outlines a general procedure for the laboratory-scale alkylation of o-cresol with 1-dodecene using a solid acid catalyst.

Materials and Equipment

-

Reactants: o-cresol (99%+), 1-dodecene (95%+)

-

Catalyst: Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

-

Solvent (optional): A high-boiling, inert solvent such as dodecane

-

Equipment: Three-necked round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, nitrogen inlet, and sampling syringe.

Step-by-Step Procedure

-

Catalyst Activation: The solid acid catalyst is activated by heating under vacuum or a flow of inert gas to remove adsorbed water. The specific temperature and time will depend on the catalyst used.

-

Reaction Setup: The three-necked flask is charged with o-cresol and the activated catalyst. The flask is equipped with a magnetic stirrer, condenser, and thermometer. The system is then purged with an inert gas, such as nitrogen.

-

Heating and Stirring: The mixture is heated to the desired reaction temperature with vigorous stirring to ensure good mixing.

-

Addition of Alkene: Once the desired temperature is reached, 1-dodecene is added dropwise to the reaction mixture over a period of time to control the reaction exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking small samples and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as determined by GC analysis), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

-

Product Isolation and Purification: The crude product mixture is then purified, typically by vacuum distillation, to separate the desired dodecyl o-cresol isomers from unreacted starting materials and any byproducts.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the alkylation of o-cresol.

Potential Side Reactions and Byproducts

Several side reactions can occur during the alkylation of o-cresol with 1-dodecene, leading to the formation of undesired byproducts and a decrease in the overall yield of the target product.

-

Polyalkylation: The addition of more than one dodecyl group to the o-cresol ring can occur, especially at low cresol-to-dodecene molar ratios.

-

Olefin Oligomerization/Polymerization: 1-dodecene can react with itself to form dimers, trimers, and higher oligomers, particularly in the presence of strong acid catalysts and at elevated temperatures.[4]

-

Isomerization of Products: The initially formed dodecyl o-cresol isomers can undergo further isomerization under the reaction conditions.

-

O-Alkylation: As mentioned earlier, the formation of dodecyl o-cresyl ether can compete with the desired C-alkylation. While sometimes a desired product, it is often considered a byproduct in the synthesis of alkylated phenols. The O-alkylated product can, in some cases, rearrange to the C-alkylated product.[15][16]

Conclusion

The alkylation of o-cresol with 1-dodecene is a fundamentally important reaction with significant industrial relevance. A thorough understanding of the underlying Friedel-Crafts mechanism, the role of the catalyst, and the influence of reaction parameters is crucial for the successful synthesis of the desired dodecyl o-cresol products. This guide has provided a detailed overview of these key aspects, offering valuable insights for researchers and professionals working in the fields of organic synthesis, catalysis, and chemical manufacturing. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly drive further advancements in this area.

References

-

Alkylation of benzene with 1- dodecene over usy zeolite catalyst: Effect of pretreatment and reaction conditions - SciSpace. Available at: [Link]

-

The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]

- Synthesis method of ortho-cresol - Google Patents.

- Method for preparing o-cresol - Google Patents.

-

Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar. Available at: [Link]

-

Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Available at: [Link]

-

o-Cresol: Properties, Reactions, Production And Uses - Chemcess. Available at: [Link]

-

Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol - MDPI. Available at: [Link]

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF - ResearchGate. Available at: [Link]

-

Phenol - Wikipedia. Available at: [Link]

-

Synthesis of cresols by alkylation of phenol with methanol on solid acids - ResearchGate. Available at: [Link]

-

Alkylation of Phenol and m-Cresol Over Zeolites. Available at: [Link]

-

Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. Available at: [Link]

-

A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol - Longdom. Available at: [Link]

-

(PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available at: [Link]

-

Alkylation of phenol with methanol over zeolite H-MCM-22 for the formation of p-cresol. Available at: [Link]

- Method for preparing o-cresol - Google Patents.

-

Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid - ResearchGate. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available at: [Link]

-

Synthesis of o-cresol from phenol and methanol via gas phase alkylation - ResearchGate. Available at: [Link]

-

ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS - Begell Digital Library. Available at: [Link]

- Alkylation process using an alkyl halide promoted ionic liquid catalyst - Google Patents.

-

Alkylation of Aromatics with Alkene and Alcohol Starting Materials - YouTube. Available at: [Link]

- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol - Google Patents.

-

Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF - ResearchGate. Available at: [Link]

-

Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. Available at: [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

-

Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over... - MDPI. Available at: [Link]

-

Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available at: [Link]

-

(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dl.begellhouse.com [dl.begellhouse.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. CCCC 2003, Volume 68, Issue 10, Abstracts pp. 1949-1968 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-Dodecyl-o-cresol

This guide provides an in-depth analysis of the spectroscopic data for 4-Dodecyl-o-cresol (also known as 4-dodecyl-2-methylphenol), a compound of interest in various research and development sectors. As direct experimental spectra for this specific molecule are not universally available, this document leverages a combination of theoretical principles, data from analogous compounds, and predicted spectral information to offer a robust characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, quantify, and understand the structural nuances of this compound.

The structural formula of this compound is C19H32O, with a molecular weight of approximately 276.46 g/mol .[1][2] Its characterization relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, the methyl group attached to the ring, and the long dodecyl chain. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and alkyl groups.

Predicted ¹H NMR Data:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (H-6) | ~ 6.9 - 7.1 | d | 1H |

| Ar-H (H-5) | ~ 6.8 - 7.0 | dd | 1H |

| Ar-H (H-3) | ~ 6.6 - 6.8 | d | 1H |

| Ar-OH | ~ 4.5 - 5.5 | s (broad) | 1H |

| Ar-CH₂- | ~ 2.5 | t | 2H |

| Ar-CH₃ | ~ 2.2 | s | 3H |

| -(CH₂)₁₀- | ~ 1.2 - 1.6 | m | 20H |

| -CH₃ | ~ 0.9 | t | 3H |

The aromatic region is expected to show a complex splitting pattern due to the ortho and meta couplings of the three adjacent protons. The benzylic protons (Ar-CH₂-) will appear as a triplet, coupled to the adjacent methylene group. The bulk of the dodecyl chain's methylene protons will resonate as a broad multiplet around 1.2-1.6 ppm. The terminal methyl group of the dodecyl chain will be an upfield triplet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the 19 carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and methyl carbons.

Predicted ¹³C NMR Data:

| Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Ar-C-OH) | ~ 152 - 155 |

| C-4 (Ar-C-dodecyl) | ~ 138 - 141 |

| C-1 (Ar-C-CH₃) | ~ 128 - 131 |

| C-6 (Ar-CH) | ~ 126 - 129 |

| C-5 (Ar-CH) | ~ 120 - 123 |

| C-3 (Ar-CH) | ~ 115 - 118 |

| Ar-CH₂- | ~ 35 - 38 |

| -(CH₂)₁₀- | ~ 22 - 32 |

| Ar-CH₃ | ~ 15 - 18 |

| -CH₃ | ~ 14 |

The downfield region of the spectrum will be occupied by the six aromatic carbons, with the hydroxyl- and alkyl-substituted carbons being the most deshielded. The numerous methylene carbons of the dodecyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl group being the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans are typically required.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shifts of all unique carbon signals.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the long aliphatic chain. A computed vapor phase IR spectrum is available, which can guide the interpretation of an experimental spectrum.[1]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3600 - 3200 | O-H | Stretching (broad) |

| ~ 3100 - 3000 | C-H (aromatic) | Stretching |

| ~ 2950 - 2850 | C-H (aliphatic) | Stretching |

| ~ 1600, 1500 | C=C (aromatic) | Stretching |

| ~ 1470 | C-H (aliphatic) | Bending |

| ~ 1250 | C-O | Stretching |

| ~ 880 - 800 | C-H (aromatic) | Out-of-plane bending |

The most prominent feature will be a broad O-H stretching band in the high-frequency region. The sharp peaks just below 3000 cm⁻¹ are indicative of the aliphatic C-H stretches of the dodecyl group. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1500 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before sample application.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply the sample and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Sources

"solubility and stability of 4-Lauryl-o-cresol"

An In-Depth Technical Guide on the Solubility and Stability of 4-Lauryl-o-cresol for Researchers and Drug Development Professionals

Introduction

4-Lauryl-o-cresol is a phenolic compound characterized by a cresol core and a C12 alkyl chain (lauryl group). This molecular structure imparts amphiphilic properties, suggesting a complex solubility and stability profile that is critical to understand for its application in pharmaceutical and chemical industries. The long alkyl chain introduces significant lipophilicity, while the hydroxyl group on the aromatic ring provides a site for ionization and potential degradation, particularly through oxidation.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-Lauryl-o-cresol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and make informed decisions during product development.

Physicochemical Properties and Their Implications

The solubility and stability of 4-Lauryl-o-cresol are intrinsically linked to its physicochemical properties. A thorough understanding of these properties is the foundation for any experimental investigation.

| Property | Predicted Value/Information | Implication for Solubility and Stability |

| Molecular Formula | C19H32O | The high carbon-to-oxygen ratio indicates low aqueous solubility. |

| Molecular Weight | 276.46 g/mol | |

| Structure | o-cresol substituted with a lauryl group at position 4 | The lauryl tail will dominate the molecule's behavior, making it highly lipophilic. The phenolic hydroxyl group allows for some polarity and pH-dependent solubility. |

| Predicted logP | ~7.5 | A high logP value confirms the lipophilic nature of the molecule, suggesting poor solubility in aqueous media and good solubility in non-polar organic solvents. |

| Predicted pKa | ~10.4 | The pKa of the phenolic hydroxyl group is crucial for understanding pH-dependent solubility. Above the pKa, the molecule will be deprotonated to form the more water-soluble phenoxide ion. |

Solubility Profile of 4-Lauryl-o-cresol

The determination of the solubility of 4-Lauryl-o-cresol is a critical step in its characterization. The following sections outline the theoretical considerations and a practical experimental workflow for this purpose.

Theoretical Considerations

The "like dissolves like" principle is a good starting point for predicting the solubility of 4-Lauryl-o-cresol. Due to its long alkyl chain, it is expected to be readily soluble in non-polar organic solvents such as alkanes (e.g., hexane, heptane) and chlorinated solvents (e.g., dichloromethane). Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also likely to be high.

In contrast, its aqueous solubility is expected to be very low. However, the phenolic hydroxyl group allows for pH-dependent solubility. In alkaline solutions (pH > pKa), the hydroxyl group will deprotonate to form the phenoxide anion, which will be more soluble in water due to the introduced charge.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a well-designed experimental protocol. The shake-flask method is a widely accepted standard for this purpose. The following diagram and protocol detail the workflow.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol for Shake-Flask Solubility Determination

-

Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 4.0, 7.0, 9.0, 12.0) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, hexane).

-

Sample Preparation: Add an excess of 4-Lauryl-o-cresol to several glass vials for each solvent to be tested. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Add a known volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-Lauryl-o-cresol. The solubility is reported as the measured concentration (e.g., in mg/mL or µg/mL).

Stability Profile of 4-Lauryl-o-cresol

Understanding the stability of 4-Lauryl-o-cresol is paramount for its proper storage, handling, and formulation. Phenolic compounds are known to be susceptible to degradation, particularly through oxidation. A forced degradation study is an essential tool to identify potential degradation pathways and develop a stability-indicating analytical method.

Potential Degradation Pathways

The primary site of degradation for 4-Lauryl-o-cresol is the phenolic hydroxyl group, which is susceptible to oxidation. This can be initiated by heat, light, or the presence of metal ions and can lead to the formation of colored degradation products, such as quinones. The benzylic protons on the methyl group of the cresol ring could also be susceptible to oxidation under certain conditions. Hydrolysis is not expected to be a significant degradation pathway for this molecule due to the absence of hydrolyzable functional groups.

Experimental Workflow for Forced Degradation Studies

A forced degradation study involves subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and use. This helps to accelerate degradation and identify the likely degradation products.

Caption: Workflow for a forced degradation study of 4-Lauryl-o-cresol.

Detailed Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 4-Lauryl-o-cresol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.

-

Thermal Degradation: Expose both the solid drug substance and the stock solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

-

Time Points and Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The duration of the study may need to be adjusted based on the lability of the compound.

-

Sample Preparation for Analysis:

-

For acidic and basic samples, neutralize them before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent peak from all degradation product peaks. A diode array detector (DAD) or a mass spectrometer (MS) can be used to identify and characterize the degradation products.

-

Data Analysis: Calculate the percentage of degradation of 4-Lauryl-o-cresol at each time point for each stress condition. Analyze the chromatograms to identify the major degradation products and their relative abundance.

Development of a Stability-Indicating HPLC Method

A crucial component of both solubility and stability studies is a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

Key Attributes of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Example HPLC Method Parameters for 4-Lauryl-o-cresol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The long alkyl chain of 4-Lauryl-o-cresol will have a strong retention on a C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A gradient is likely necessary to elute the highly retained parent compound and separate it from potentially more polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV absorbance maximum of the cresol chromophore (typically around 270-280 nm).

-

Injection Volume: 10 µL.

This method would need to be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Practical Recommendations for Formulation and Handling

Based on the predicted properties and the outcomes of the described studies, the following recommendations can be made for the handling and formulation of 4-Lauryl-o-cresol:

-

Solubilization: For aqueous formulations, pH adjustment to above the pKa (e.g., pH > 11) will be necessary to improve solubility. The use of co-solvents (e.g., ethanol, propylene glycol) or surfactants may also be effective. For non-aqueous formulations, lipid-based systems are likely to be suitable.

-

Stabilization: To prevent oxidative degradation, the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in formulations is highly recommended. Protection from light by using amber or opaque packaging is also crucial. Storage at controlled room temperature and away from sources of high heat is advisable.

-

Excipient Compatibility: The potential for interactions between 4-Lauryl-o-cresol and formulation excipients should be evaluated as part of the pre-formulation studies.

Conclusion

The successful development of products containing 4-Lauryl-o-cresol is contingent on a thorough understanding of its solubility and stability characteristics. This guide has provided a comprehensive framework for the systematic investigation of these properties. By combining theoretical predictions with robust experimental designs, such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure product quality and performance. The use of a validated, stability-indicating HPLC method is the cornerstone of these investigations, providing the reliable quantitative data necessary for informed decision-making.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

An In-Depth Technical Guide to the Thermal Analysis of 4-Dodecyl-O-cresol

A Senior Application Scientist's Perspective on Material Characterization

This guide provides a comprehensive technical overview of the thermal analysis of 4-Dodecyl-O-cresol, a long-chain alkylphenol. For researchers, scientists, and professionals in drug development and material science, understanding the thermal properties of such compounds is critical for predicting their stability, processing behavior, and performance in various applications. This document will delve into the practical application and interpretation of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound and its Thermal Behavior

This compound is an organic compound characterized by a cresol (methylphenol) core with a twelve-carbon alkyl chain attached to the aromatic ring.[1] Long-chain alkylphenols like this compound are utilized in a variety of industrial applications, including as precursors for surfactants and detergents, components in phenolic resins, and as additives in fragrances, elastomers, and antioxidants.[2] The long dodecyl chain imparts significant hydrophobicity, influencing its physical properties such as melting point and solubility.

The thermal stability and phase behavior of this compound are paramount for its handling, formulation, and end-use. Thermal analysis techniques, specifically TGA and DSC, provide a robust framework for elucidating these properties. TGA measures changes in mass as a function of temperature, offering insights into thermal stability and decomposition kinetics. DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes.[3][4]

Part 1: Thermogravimetric Analysis (TGA) of this compound

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of a material. The resulting data is crucial for defining the upper temperature limits for storage and application, as well as understanding its decomposition profile.